![molecular formula C28H30N4O2S B2873778 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide CAS No. 1242906-68-8](/img/structure/B2873778.png)

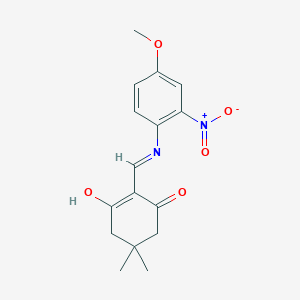

1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

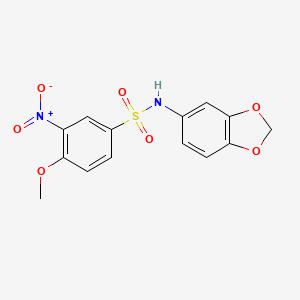

1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C28H30N4O2S and its molecular weight is 486.63. The purity is usually 95%.

BenchChem offers high-quality 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives, including AKOS005060217, have been studied for their potential as antitumor agents. The compound’s ability to inhibit EZH2, an enzyme involved in gene silencing that is often overexpressed in cancer cells, makes it a candidate for cancer therapy. Studies have shown that structural modifications of this compound can lead to significant antiproliferative activity against various cancer cell lines, such as lymphoma and leukemia, while maintaining low toxicity to normal cells .

Gene Expression Studies

The compound’s core structure allows it to be used in gene expression studies. By interacting with specific proteins involved in gene regulation, researchers can observe changes in gene expression patterns. This is particularly useful in understanding diseases at the genetic level and can aid in the development of gene therapies .

Molecular Cloning

Molecular cloning techniques often require the use of compounds that can selectively bind to DNA or assist in the process of gene splicing. AKOS005060217’s structure suggests that it could be useful in the amplification of DNA fragments for cloning into larger vectors, aiding in the construction of recombinant DNA molecules .

Enzyme Inhibition

The thieno[3,2-d]pyrimidine scaffold is known for its enzyme inhibitory properties. AKOS005060217 can be used to study the inhibition of various enzymes, which is crucial for understanding metabolic pathways and developing drugs that target specific enzymes involved in disease processes .

Neuropharmacology

Compounds like AKOS005060217 have applications in neuropharmacology due to their potential effects on central nervous system receptors. They can be used to study the pharmacokinetics and pharmacodynamics of new drugs that target neurological pathways and disorders .

Chemical Biology

In chemical biology, AKOS005060217 can be used as a tool to probe the function of biological molecules. It can help in mapping out the interactions between drugs and their targets, which is essential for drug design and discovery .

Biomarker Discovery

The interaction of AKOS005060217 with specific cellular proteins can be used to identify new biomarkers for diseases. This is important for the early detection of diseases and the development of personalized medicine strategies .

Pharmacogenomics

Finally, AKOS005060217 can contribute to the field of pharmacogenomics by helping to understand how genetic variation affects drug responses. This information can be used to create more effective and tailored treatments for individuals based on their genetic makeup .

Propriétés

IUPAC Name |

1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2S/c1-18-7-6-10-22(15-18)23-17-35-25-24(23)30-28(31-27(25)34)32-13-11-21(12-14-32)26(33)29-16-19(2)20-8-4-3-5-9-20/h3-10,15,17,19,21H,11-14,16H2,1-2H3,(H,29,33)(H,30,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGCAZODEYINNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC(C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2873696.png)

![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2873705.png)

![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2873708.png)

![7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2873716.png)